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molecular formula C7H7BrFN B2831748 5-(1-Bromoethyl)-2-fluoropyridine CAS No. 1253571-23-1

5-(1-Bromoethyl)-2-fluoropyridine

Cat. No. B2831748
M. Wt: 204.042
InChI Key: QFUSNVQYUWJDPB-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

To a 250 mL round-bottomed flask was added 2-fluoro-5-formylpyridine (5.10 mL, 40.8 mmol), (Frontier Scientific), and tetrahydrofuran (100 mL, 1233 mmol).The solution was stirred at −10° C. using an ice bath and treated dropwise via addition funnel with methylmagnesium bromide (14.27 mL, 42.8 mmol), (Aldrich). After the addition, the ice bath was removed and the mixture was stirred at ambient temperature. After 30 minutes the reaction was complete. The mixture was stirred at −10° C. and treated dropwise via syringe with methanesulfonyl chloride (3.41 mL, 44.0 mmol), (Aldrich). After the addition, the water bath was removed and the mixture was stirred at ambient temperature and progress was followed with LC/MS. The reaction mixture was quenched with water (50 ml) and diluted with DCM (150 ml). The aqueous layer was extracted with DCM (3×50 mL) dried over sodium sulfate, filtered and concentrated in vacuum to give 5-(1-bromoethyl)-2-fluoropyridine (7.16 g, 35.1 mmol, 86% yield).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14.27 mL
Type
reactant
Reaction Step Two
Quantity
3.41 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=CC(C=O)=[CH:4][N:3]=1.O1[CH2:14][CH2:13][CH2:12][CH2:11]1.C[Mg][Br:17].CS(Cl)(=O)=O>>[Br:17][CH:12]([C:13]1[CH:14]=[CH:7][C:2]([F:1])=[N:3][CH:4]=1)[CH3:11]

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
FC1=NC=C(C=C1)C=O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
14.27 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
3.41 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at −10° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the water bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (50 ml)
ADDITION
Type
ADDITION
Details
diluted with DCM (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C)C=1C=CC(=NC1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.1 mmol
AMOUNT: MASS 7.16 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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